molecular formula C9H6O4S B3385337 Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide CAS No. 62761-72-2

Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide

Cat. No. B3385337
CAS RN: 62761-72-2
M. Wt: 210.21 g/mol
InChI Key: LUXHDWMANAJSNH-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxylic acid, also known as 1-benzothiophene-3-carboxylic acid, is an organic compound used as a chemical synthesis intermediate . It has a molecular formula of C9H6O2S .


Synthesis Analysis

The synthesis of benzo[b]thiophene-1,1-dioxides can be achieved through an efficient electrochemical method. This involves the reaction of sulfonhydrazides with internal alkynes at room temperature in undivided cells by constant current electrolysis . Another method involves the use of a hybrid pharmacophore approach to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-3-carboxylic acid consists of a benzothiophene ring attached to a carboxylic acid group . The InChI Key is DRBLTQNCQJXSNU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzo[b]thiophene-3-carboxylic acid is used as an intermediate in organic chemical synthesis . It participates in various chemical reactions, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Physical And Chemical Properties Analysis

Benzo[b]thiophene-3-carboxylic acid is a light yellow powder with an assay (HPLC) of >95.0% . It is stable under recommended storage conditions but is incompatible with oxidizing agents .

Scientific Research Applications

1. Dimerization Properties Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide demonstrates unique dimerization characteristics under certain conditions. It undergoes dimerization to form a cyclobutane structure when influenced by ultraviolet light and heat, showcasing its potential in photochemical and thermal applications (Davies et al., 1977).

2. Synthesis Applications This compound plays a crucial role in chemical synthesis, particularly in the copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids. Its ability to construct the scaffold of benzo[b]thiophene 1,1-dioxides efficiently through sulfur dioxide insertion is noteworthy (Mao et al., 2016).

3. Use in Dye Synthesis this compound has been utilized in producing various dyes. It has been subjected to synthetic transformations to create a range of styryl disperse dyes, azo dyes, and other colorants, highlighting its significance in the dye and pigment industry (Bhatti & Seshadri, 2004).

4. Development of Heterocyclic Systems The compound has been instrumental in synthesizing new heterocyclic systems, such as 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene], showcasing its versatility in creating novel chemical structures (Cekavicus et al., 2008).

5. Medicinal Chemistry Applications Benzo[b]thiophene derivatives, including those based on this compound, have found significant applications in medicinal chemistry. These derivatives exhibit a wide spectrum of pharmacological properties, making them valuable tools in drug development (Isloor et al., 2010).

6. Photochemical Studies The photochemical properties of this compound have been explored in various studies, including the synthesis of pyrrolo derivatives through 1,3-dipolar cycloaddition reactions. This exploration has implications for the development of new photochemical processes and compounds (Malatesti et al., 2006).

7. Exploration of Substituent Effects on Photochromic Properties Studies have been conducted to understand the effect of substituents on the photochromic properties of this compound based diarylethenes. This research is vital for developing materials with tailored optical properties (Chen et al., 2015)

8. Antineoplastic Drug Development Some derivatives of this compound, specifically Benzo[b]thiophenesulfonamide 1,1-dioxide derivatives, have been identified as potential antineoplastic drugs. They exhibit growth inhibition of various tumor cell lines at nanomolar concentrations, highlighting their potential in cancer therapy (Sagardoy et al., 2010).

9. Synthesis of Heterocycles this compound serves as a versatile reagent in the synthesis of various spiroheterocycles, underlining its utility in creating complex organic molecules that have potential applications in pharmaceuticals and other areas (Cekavicus et al., 2008).

10. Environmental Studies The compound has been studied in the context of environmental science, specifically in the photochemical degradation of petroleum components. This research is crucial for understanding the environmental impact of oil spills and the fate of crude oil components in natural waters (Bobinger & Andersson, 1998).

Safety and Hazards

Benzo[b]thiophene-3-carboxylic acid can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

1,1-dioxo-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4S/c10-9(11)7-5-14(12,13)8-4-2-1-3-6(7)8/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXHDWMANAJSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399647
Record name Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62761-72-2
Record name Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide
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Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide

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